Nonahexacontanoic acid
Description
Properties
CAS No. |
40710-32-5 |
|---|---|
Molecular Formula |
C69H138O2 |
Molecular Weight |
999.8 g/mol |
IUPAC Name |
nonahexacontanoic acid |
InChI |
InChI=1S/C69H138O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61-62-63-64-65-66-67-68-69(70)71/h2-68H2,1H3,(H,70,71) |
InChI Key |
KTUPKHQFSAAMEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of Nonahexacontanoic Acid
Identification in Botanical Extracts and Medicinal Plants
The quest to identify and isolate novel compounds from plants has led researchers to analyze a wide array of botanical specimens. The following subsections detail the findings regarding the presence of nonahexacontanoic acid in a selection of medicinal plants.
Strobilanthes glutinosus Nees
Strobilanthes glutinosus, a plant recognized in traditional medicine, has been the subject of phytochemical investigations to determine its chemical constituents. These studies have identified various classes of compounds, including fatty acids. However, based on a review of the available scientific literature, the specific compound this compound has not been reported to be isolated from or identified in Strobilanthes glutinosus Nees.
Eclipta alba
Eclipta alba, commonly known as false daisy, is a well-studied medicinal herb with a rich phytochemical profile. Extensive research has led to the isolation of numerous compounds, including coumestans, alkaloids, flavonoids, and triterpenoids. While the presence of fatty acids has been noted, specific analysis for very-long-chain fatty acids is limited. A thorough review of published research did not yield any reports on the identification of this compound in Eclipta alba.
Azadirachta indica and Carica papaya
Both Azadirachta indica (Neem) and Carica papaya (Papaya) are renowned for their medicinal properties and have been extensively analyzed for their chemical composition.
Azadirachta indica : The seed oil of neem is rich in fatty acids, with oleic acid, linoleic acid, stearic acid, and palmitic acid being the most abundant. Despite detailed analyses of its lipid content, there is no scientific evidence to date that confirms the presence of this compound in any part of the Azadirachta indica plant.
Carica papaya : The leaves and seeds of Carica papaya have been found to contain a variety of bioactive compounds. While general fatty acid profiles have been studied, the available literature does not mention the identification of this compound in this plant species.
Catharanthus pusillus
Catharanthus pusillus, or tiny periwinkle, is another plant with a history of use in traditional medicine. Gas chromatography-mass spectrometry (GC-MS) analyses of its extracts have revealed the presence of various phytochemicals, including some common fatty acids. Nevertheless, a review of the current scientific literature indicates that this compound has not been identified as a constituent of Catharanthus pusillus.
Cyamopsis tetragonoloba
Cyamopsis tetragonoloba, commonly known as the guar (B607891) plant, is primarily cultivated for its seeds, which are the source of guar gum. The chemical composition of the seeds, including their fatty acid content, has been a subject of study. The primary fatty acids found are linoleic, oleic, and palmitic acids. There are no reports in the scientific literature of this compound being present in Cyamopsis tetragonoloba.
Xerophyta spekei and Grewia tembensis
Recent phytochemical research has provided a significant finding regarding the natural occurrence of this compound. A study focusing on the ethyl acetate (B1210297) extracts of Xerophyta spekei and Grewia tembensis led to the identification of this rare very-long-chain fatty acid.
In the analysis of Xerophyta spekei , this compound was successfully identified. fortunejournals.com The study, which utilized Gas Chromatography-Mass Spectrometry (GC-MS), reported its presence as a fatty acid derivative. fortunejournals.com This identification marks a notable discovery in the study of the natural distribution of this compound. The research indicated that fatty acids, including this compound, were among the classes of compounds found in the extract. fortunejournals.com
While the same study also investigated the chemical composition of Grewia tembensis , this compound was not reported as a constituent of this plant. fortunejournals.com The major compounds identified in Grewia tembensis were other fatty acid derivatives, such as n-Hexadecanoic acid. fortunejournals.com
The detailed findings from the research on Xerophyta spekei are presented in the table below.
| Plant Species | Compound Identified | Analytical Method | Retention Time (min) | Percentage Abundance (%) | Compound Class |
| Xerophyta spekei | This compound | GC-MS | 21.18 | 1.07 ± 0.03 | Fatty acid |
Aegle marmelos
This compound has been identified as a phytochemical constituent in the leaf extract of Aegle marmelos, a plant recognized for its traditional medicinal uses. In a phytochemical analysis of an alcoholic extract of A. marmelos leaves, this compound was detected, contributing to the complex chemical profile of the plant. The identification of various compounds in the leaf extract was accomplished through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This analytical technique separated the chemical constituents of the extract, and the resulting mass spectra were compared with standard libraries for identification. In one such study, this compound was one of 42 identified phytoconstituents.
Table 1: Phytochemicals Identified in Aegle marmelos Leaf Extract
| No. | Compound Name | Retention Time (min) | Peak Area (%) |
| 34 | This compound | 29.607 | 1.49 |
This table is interactive. Users can sort the data by clicking on the column headers.
Detection in Animal and Marine Organism Derived Samples
Cipangopaludina lecythis (Mollusc)
The presence of this compound has also been confirmed in the freshwater mollusc, Cipangopaludina lecythis. A comprehensive chemical assessment of the flesh and shell-opercula of this organism, utilizing both polar and lipophilic solvents for extraction, led to the identification of a range of bioactive compounds. The analysis was carried out using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Among the various compounds detected, this compound was identified in the chloroform (B151607) extract of the mollusc's flesh.
Table 2: Bioactive Compounds Identified in Chloroform Extract of Cipangopaludina lecythis Flesh
| Retention Time (min) | Compound Name | Molecular Formula | Molecular Weight | Area (%) |
| 52.41 | This compound | C69H138O2 | 999.8 | 2.93 ± 0.20 |
This table is interactive. Users can sort the data by clicking on the column headers.
Presence in Fermented Products and Microorganisms
This compound has been identified as a constituent in certain fermented food products and is also produced by specific microorganisms. Research has pointed to its presence in traditional fermented soybean foods and in species of cyanobacteria.
Fermented Douchies (Soybean Food)
This compound has been detected in douchi, a traditional Chinese fermented soybean food. A comparative analysis of the aroma compounds in traditionally fermented and inoculated douchies identified this compound as one of the fatty acids present. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze the volatile and semi-volatile compounds.
In this analysis, this compound was found in traditionally fermented douchi, though it was not detected in douchi fermented with pure cultures of Aspergillus oryzae or in multi-strain fermented douchi under the studied conditions. The relative content of this compound in the traditionally fermented sample was 0.29%. jeb.co.in
Table 1: Relative Content of this compound in Different Douchi Samples jeb.co.in
| Douchi Sample Type | Relative Content (%) |
| Traditional Fermented Douchi | 0.29 |
| Pure Aspergillus oryzae Fermented Douchi | Not Detected |
| Multi-strains Fermented Douchi | Not Detected |
Cyanobacteria (Leptolyngbya sp.)
This compound has been identified in the lipophilic extract of the thermophilic cyanobacterium Leptolyngbya sp. HNBGU-004. This strain was isolated from a hot water spring in the Garhwal Himalayan region of India. A study focusing on the bioactive compounds of this cyanobacterium used Gas Chromatography-Mass Spectrometry (GC-MS) to analyze its chemical constituents. nih.gov
The analysis revealed the presence of this compound as one of the fatty acids, representing a small fraction of the total identified compounds. nih.gov
Table 2: GC-MS Data for this compound in Leptolyngbya sp. HNBGU-004 nih.gov
| Compound | Retention Time (min) | Molecular Weight | Area (%) |
| This compound | 28.529 | 999.07 | 1.081 |
Biosynthesis and Metabolic Pathways of Very Long Chain Fatty Acids
Enzymatic Systems Involved in Fatty Acid Elongation
The synthesis of nonahexacontanoic acid, like other VLCFAs, is a cyclical process that sequentially adds two-carbon units to a growing acyl chain. This process relies on a coordinated effort between several key enzymatic systems, beginning with the provision of essential precursors by Acetyl-CoA Carboxylase and Fatty Acid Synthase, followed by the iterative action of the fatty acid elongase complex.
Acetyl-CoA Carboxylase (ACC)
The journey to a 69-carbon chain begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by Acetyl-CoA Carboxylase (ACC). This is a critical rate-limiting step in the biosynthesis of all fatty acids. Malonyl-CoA serves as the donor of the two-carbon units that are sequentially added during the elongation process. The activity of ACC is tightly regulated, ensuring that the building blocks for fatty acid synthesis are available in appropriate quantities.
Fatty Acid Synthase (FAS) Complexes
Fatty Acid Synthase (FAS) complexes are responsible for the de novo synthesis of, typically, palmitic acid (a 16-carbon saturated fatty acid). FAS utilizes acetyl-CoA as a primer and malonyl-CoA as the extender unit in a series of condensation, reduction, dehydration, and second reduction reactions. The resulting palmitoyl-CoA, or other long-chain fatty acyl-CoAs, serves as the initial substrate for the specialized elongase systems that produce VLCFAs, including the precursor to this compound.
Elongases and Desaturases in Very Long-Chain Fatty Acid Synthesis
The extension of long-chain fatty acids to very-long-chain and ultra-long-chain fatty acids is carried out by the fatty acid elongation (FAE) system, a multienzyme complex located in the endoplasmic reticulum. This system executes a four-step cycle for each two-carbon addition:
Condensation: A β-ketoacyl-CoA synthase (KCS), also known as an elongase, catalyzes the condensation of an acyl-CoA with malonyl-CoA. This is the rate-limiting step of the elongation cycle and is a key determinant of the final chain length. Mammals have a family of elongase enzymes (ELOVL1-7), each with specificity for substrates of different chain lengths and saturation levels. Notably, ELOVL4 is implicated in the synthesis of very-long-chain fatty acids greater than 26 carbons in length, suggesting its potential involvement in the initial stages of this compound synthesis or that a yet-unidentified elongase with a preference for even longer chains exists. oup.complos.org
Reduction: The resulting β-ketoacyl-CoA is then reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR), utilizing NADPH as the reducing agent.
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a molecule of water to form a trans-2,3-enoyl-CoA.
Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the double bond, yielding a saturated acyl-CoA that is two carbons longer than the original substrate.
This four-step cycle is repeated multiple times to achieve the remarkable length of this compound.
While this compound is saturated, the biosynthesis of some VLCFAs involves the action of desaturases . These enzymes introduce double bonds at specific positions in the fatty acid chain. The interplay between elongases and desaturases is crucial for generating the diverse array of unsaturated VLCFAs found in biological systems.
Regulation of Fatty Acid Biosynthesis at the Molecular Level
The synthesis of VLCFAs is a highly regulated process to meet the specific needs of the cell and organism. Regulation occurs at multiple levels, from the expression of the involved genes to the allosteric control of the enzymes themselves.
Key regulatory points include:
Transcriptional Control: The expression of genes encoding ACC, FAS, and the various components of the FAE complex is tightly controlled by transcription factors that respond to hormonal and dietary signals.
Substrate Availability: The availability of precursors like acetyl-CoA and malonyl-CoA, as well as the initial long-chain acyl-CoA substrate, directly influences the rate of VLCFA synthesis.
Enzyme Specificity: The substrate specificity of the condensing enzymes (elongases) is a primary determinant of the final chain length of the fatty acid produced. rothamsted.ac.uk Different elongases are expressed in different tissues, contributing to the tissue-specific profiles of VLCFAs.
Feedback Inhibition: The end products of fatty acid synthesis can exert feedback inhibition on key enzymes like ACC, thereby preventing the overproduction of fatty acids.
For an ultra-long-chain fatty acid like this compound, it is hypothesized that specific regulatory mechanisms must be in place to ensure the processive and uninterrupted cycling of the FAE complex for numerous rounds.
Theoretical Models of Very Long-Chain Fatty Acid Biosynthesis
The synthesis of this compound, with its 69 carbons, presents a fascinating case for theoretical modeling of fatty acid elongation. While direct experimental evidence for the synthesis of this specific molecule is scarce, a plausible model can be constructed based on our understanding of VLCFA biosynthesis.
The Processive Elongation Model:
This model posits the existence of a highly efficient and processive FAE complex, or a series of such complexes, capable of carrying out numerous cycles of elongation without premature termination. Key features of this model include:
A specialized elongase: An elongase with a substrate-binding pocket that can accommodate exceptionally long acyl chains would be essential. This enzyme would likely exhibit high processivity, remaining associated with the growing fatty acid chain through multiple elongation cycles. The known functions of ELOVL4 in producing fatty acids >C26 suggest a starting point for understanding such enzymes. oup.complos.org
Strict regulatory control: The initiation and termination of such a lengthy biosynthetic process would need to be precisely controlled to ensure the production of a fatty acid of the correct length. The mechanism for counting the number of elongation cycles remains an area of active research.
The synthesis of this compound likely represents an extreme example of the capabilities of the fatty acid elongation machinery, highlighting the remarkable precision and control that biological systems can achieve in the construction of complex molecules.
Data Tables
Table 1: Key Enzymes in the Biosynthesis of Very-Long-Chain Fatty Acids
| Enzyme | Abbreviation | Function |
| Acetyl-CoA Carboxylase | ACC | Catalyzes the formation of malonyl-CoA from acetyl-CoA. |
| Fatty Acid Synthase | FAS | Synthesizes long-chain fatty acids (e.g., palmitic acid) from acetyl-CoA and malonyl-CoA. |
| β-Ketoacyl-CoA Synthase | KCS (Elongase) | Condenses an acyl-CoA with malonyl-CoA, determining chain length specificity. |
| β-Ketoacyl-CoA Reductase | KCR | Reduces the β-keto group to a hydroxyl group. |
| 3-Hydroxyacyl-CoA Dehydratase | HCD | Dehydrates the β-hydroxyacyl-CoA to form a double bond. |
| Enoyl-CoA Reductase | ECR | Reduces the double bond to form a saturated acyl-CoA. |
Table 2: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆₉H₁₃₈O₂ |
| Molecular Weight | 999.9 g/mol |
| IUPAC Name | This compound |
| CAS Number | 40710-32-5 |
| XLogP3 | 35.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 67 |
| Exact Mass | 999.06968364 Da |
| Complexity | 913 |
Data sourced from PubChem and other chemical databases. lookchem.comnih.govimsc.res.in
Biological Roles and Significance of Extremely Long Chain Saturated Fatty Acids
Contributions to Lipid Metabolism Research
The study of VLSFAs provides significant insights into lipid metabolism. These fatty acids are now understood to be integrated biomarkers of both diet and metabolic processes. ahajournals.org While they can be obtained from dietary sources, they are also synthesized endogenously from shorter-chain fatty acids through the action of elongase enzymes in the endoplasmic reticulum. nih.govahajournals.org
Research into VLSFAs has helped to elucidate their distinct metabolic pathways and effects compared to their shorter-chain counterparts. For instance, studies have shown that circulating VLSFAs, such as arachidic acid (C20:0), behenic acid (C22:0), and lignoceric acid (C24:0), are associated with a lower risk of type 2 diabetes and cardiovascular disease. nih.govdiabetesjournals.org This contrasts with the associations often found for saturated fatty acids with 18 or fewer carbons. nih.gov These findings have advanced the understanding that individual saturated fatty acids have unique biological properties and metabolic fates. psu.edu Investigations into VLSFAs are crucial for understanding how the body processes different types of fats and how these processes relate to metabolic health. ahajournals.org
Functional Implications in Cellular Homeostasis (General Fatty Acid Context)
Fatty acids are fundamental to maintaining cellular homeostasis. nih.gov They serve as primary components of cellular membranes, act as a major form of energy storage, and function as signaling molecules. researchgate.netbritannica.com The incorporation of VLSFAs into membrane lipids, such as sphingolipids and phospholipids, influences membrane properties and contributes to cellular stability and function. nih.govnih.gov
VLSFAs are particularly important constituents of sphingolipids, a class of lipids involved in various cellular processes, including signal transduction and cell recognition. nih.gov The length of the fatty acid chain within these lipids, such as ceramides, can influence their biological activity. nih.gov For example, ceramides containing VLSFAs have been associated with better health outcomes, suggesting that the specific fatty acid component is critical to the function of the larger lipid molecule. researchgate.net Fatty acids and their derivatives are indispensable for nearly all physiological events within cells, thereby ensuring optimal cellular function. nih.gov
Role as Metabolites in Organisms
Nonahexacontanoic acid has been identified as a metabolite in various organisms. It has been detected in the probiotic bacterium Lactobacillus plantarum, where it was one of the main fatty acids produced. nih.gov It has also been identified in plant cell cultures, such as those of Jatropha curcas, where its production was influenced by elicitors like salicylic acid. researchgate.net Furthermore, GC-MS analysis has shown its presence in medicinal plants like Strobilanthes glutinosus and in the mangrove species Rhizophora apiculata. mdpi.com The synthesis of this compound was also noted during the catalytic pyrolysis of waste plastic polymers. ethernet.edu.et
As a VLSFA, its biosynthesis in plants begins with the production of C16 and C18 fatty acids in the plastid, which are then exported and elongated by enzyme complexes in the endoplasmic reticulum. nih.gov In general, VLSFAs are precursors for a variety of other important lipids, including those that form protective barriers like cuticular waxes on plant surfaces. researchgate.net
Ecological and Comparative Biochemical Perspectives
From an ecological standpoint, VLSFAs and their derivatives play crucial roles in how organisms interact with their environment. In plants, VLSFAs are precursors to cuticular waxes and suberin, which form protective barriers on aerial surfaces and in roots, respectively. nih.govresearchgate.net These layers are vital for preventing water loss and protecting against pathogens and other environmental stresses. researchgate.net
Comparative biochemistry reveals the diverse functions of VLSFAs across different life forms. In mammals, they are found ubiquitously throughout the body, with specific ultra-long-chain fatty acids (C≥26) being concentrated in tissues like the skin, retina, brain, and testes, where they perform specialized functions. nih.gov The presence of this compound in organisms ranging from bacteria to plants suggests a conserved, though perhaps varied, role for these extremely long-chain molecules. nih.govmdpi.com The distinct profiles of VLSFAs in different species and tissues underscore their specialized biochemical importance, which is not substitutable by more common long-chain fatty acids. nih.gov
Data on this compound
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆₉H₁₃₈O₂ |
| Molecular Weight | 999.8 g/mol |
| CAS Number | 40710-32-5 |
| Density | 0.86 g/cm³ |
| Boiling Point | 556.7 °C at 760 mmHg |
| Flash Point | 242.3 °C |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 67 |
| Exact Mass | 999.06968364 Da |
| Topological Polar Surface Area | 37.3 Ų |
Source: lookchem.comnih.govplantaedb.com
Advanced Analytical Methodologies for Nonahexacontanoic Acid Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Gas chromatography-mass spectrometry stands as a cornerstone for the analysis of fatty acids, including ultra-long-chain fatty acids like nonahexacontanoic acid. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to provide both qualitative and quantitative data.
Method Development and Optimization for Ultra-Long Chain Fatty Acids
The analysis of ultra-long-chain fatty acids (ULCFAs) such as this compound by GC-MS presents unique challenges due to their high molecular weight and low volatility. nih.govresearchgate.net Method development and optimization are critical to achieving accurate and reproducible results.
Derivatization: A crucial step in the GC-MS analysis of fatty acids is derivatization, which converts the polar carboxylic acid group into a less polar and more volatile ester. sigmaaldrich.comrestek.com This is essential for preventing peak tailing and enabling elution from the GC column. restek.com Common derivatization methods include:
Fatty Acid Methyl Esters (FAMEs): This is the most common approach, often utilizing reagents like boron trifluoride (BF3) in methanol (B129727) or methanolic HCl. sigmaaldrich.comresearchgate.netnih.gov The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to form trimethylsilyl (B98337) (TMS) esters. restek.comresearchgate.net This method is also effective for other functional groups that may be present. restek.com
Gas Chromatography Parameters: The separation of high-molecular-weight compounds like the derivatives of this compound requires careful optimization of GC parameters.
| Parameter | Optimized Setting for ULCFAs | Rationale |
| Column Selection | High-temperature stable capillary column (e.g., polysiloxane-based) | To withstand the high temperatures required for elution without phase degradation. |
| Injector Temperature | High enough to ensure complete vaporization of the derivatized analyte without causing thermal degradation. | Prevents sample discrimination and ensures quantitative transfer to the column. nih.gov |
| Temperature Program | A temperature ramp is essential, starting at a lower temperature and gradually increasing to a high final temperature (e.g., up to 350-400°C). nih.govoup.comoup.comchromatographytoday.com | Allows for the separation of a wide range of fatty acids and ensures the elution of high-boiling point compounds like the nonahexacontanoate ester. nih.govchromatographytoday.com |
| Carrier Gas | Helium or hydrogen at an optimal flow rate. | Provides efficient transfer of analytes through the column. |
Spectral Interpretation (e.g., 1D NMR, Mass Spectrometry)
Mass Spectrometry: The mass spectrum of the derivatized this compound provides crucial information for its identification. For a fatty acid methyl ester (FAME), the fragmentation pattern is characteristic.
Molecular Ion (M+): The molecular ion peak for the methyl ester of this compound (C70H140O2) would be expected at an m/z corresponding to its molecular weight. However, for long-chain esters, the molecular ion can be weak or absent in electron ionization (EI) mass spectra. jeol.comchemguide.co.uk
McLafferty Rearrangement: A prominent peak is often observed at m/z 74, which is characteristic of the McLafferty rearrangement in methyl esters of straight-chain fatty acids. whitman.edu
Alpha Cleavage: Fragmentation adjacent to the carbonyl group results in the loss of the methoxy (B1213986) group (-OCH3, m/z 31) or the alkyl chain.
Hydrocarbon Fragments: A series of fragment ions separated by 14 Da (corresponding to CH2 groups) is typically observed, arising from the cleavage of the long alkyl chain. whitman.edulibretexts.org
1D NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.
¹H NMR: The proton NMR spectrum of a saturated fatty acid like this compound is relatively simple. Key signals would include:
A triplet around 0.88 ppm corresponding to the terminal methyl (CH3) group protons. magritek.comnih.govaocs.org
A large, broad signal around 1.25 ppm from the numerous methylene (B1212753) (CH2) protons in the long aliphatic chain. magritek.comnih.govnih.gov
A triplet around 2.35 ppm from the methylene protons alpha to the carboxylic acid group (-CH2COOH). magritek.comnih.gov
A broad signal from the acidic proton (-COOH), the chemical shift of which is concentration and solvent dependent.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. For this compound, expected signals include:
A signal for the carboxylic carbon around 180 ppm. compoundchem.comoregonstate.edu
Signals for the methylene carbons alpha and beta to the carboxyl group at distinct chemical shifts.
A cluster of signals for the bulk of the methylene carbons in the long chain, typically between 20 and 40 ppm. oregonstate.edumultiscreensite.comchemicalbook.com
A signal for the terminal methyl carbon around 14 ppm. compoundchem.comoregonstate.edu The PubChem database indicates the existence of a ¹³C NMR spectrum for this compound. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches
LC-MS and LC-MS/MS have emerged as powerful alternatives to GC-MS for the analysis of ULCFAs, often without the need for derivatization. creative-proteomics.com
The analysis is typically performed using reversed-phase chromatography with a C18 or C8 column. A gradient elution is employed, starting with a more polar mobile phase (e.g., methanol/water) and transitioning to a less polar mobile phase (e.g., acetonitrile (B52724) or isopropanol) to elute the highly nonpolar ULCFAs. aocs.orgunimi.itnih.gov
In LC-MS, the fatty acid is typically detected in negative ion mode as the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity through multiple reaction monitoring (MRM). nih.gov For this compound, the precursor ion would be the [M-H]⁻ ion. Collision-induced dissociation (CID) would then generate specific product ions, such as those resulting from the loss of CO2. nih.govforensicrti.org
To improve ionization efficiency in positive ion mode, derivatization can be employed to introduce a readily ionizable group. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy Applications
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For this compound, the FTIR spectrum would exhibit characteristic absorption bands for a long-chain saturated carboxylic acid.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2953 and ~2872 | Asymmetric and Symmetric C-H stretching | Methyl (-CH3) |
| ~2920 and ~2850 | Asymmetric and Symmetric C-H stretching | Methylene (-CH2) researchgate.netmdpi.com |
| ~1700 | C=O stretching | Carboxylic acid dimer mdpi.comresearchgate.net |
| ~1470 and ~1460 | C-H bending (scissoring) | Methylene (-CH2) mdpi.com |
| ~1410 | C-O-H in-plane bending coupled with C-O stretching | Carboxylic acid |
| ~940 | O-H out-of-plane bending | Carboxylic acid dimer |
| 722 | CH2 rocking | Long aliphatic chain |
The presence of a long aliphatic chain is indicated by the sharp and intense C-H stretching bands and the presence of a rocking vibration band around 722 cm⁻¹. aocs.org
High-Performance Liquid Chromatography (HPLC) Integration
High-performance liquid chromatography is a fundamental separation technique that can be used for the analysis of this compound, often integrated with a detector such as a mass spectrometer (as in LC-MS) or an evaporative light-scattering detector (ELSD). aocs.orgresearchgate.nethplc.eu
Reversed-phase HPLC is the most common mode for separating fatty acids. aocs.orgnih.gov The separation is based on the hydrophobicity of the molecules, with longer chain fatty acids having longer retention times. aocs.org A typical setup would involve:
Stationary Phase: A C18 column is commonly used due to its high hydrophobicity. aocs.orghplc.eugerli.com
Mobile Phase: A gradient of solvents is typically employed. For instance, a gradient of acetonitrile and water, often with a small amount of acid like acetic or formic acid to ensure the carboxylic acid remains protonated, is used. aocs.org
The integration of HPLC with MS provides a powerful tool for the analysis of complex lipid samples, allowing for the separation of individual fatty acids before their detection and identification by the mass spectrometer.
Emerging Techniques in Lipidomics for Comprehensive Fatty Acid Profiling
The field of lipidomics aims to provide a comprehensive and quantitative description of the full complement of lipids in a biological system. Emerging techniques are continually being developed to enhance the coverage, sensitivity, and throughput of lipid analysis. nih.govnih.gov
For the comprehensive profiling of ULCFAs like this compound, these emerging techniques are particularly relevant:
Shotgun Lipidomics: This approach involves the direct infusion of a total lipid extract into a mass spectrometer without prior chromatographic separation. nih.gov Identification and quantification are achieved through high-resolution mass spectrometry and tandem mass spectrometry. This method offers high throughput but may face challenges with isomeric differentiation.
Ultra-High-Performance Liquid Chromatography (UHPLC)-MS: UHPLC utilizes columns with smaller particle sizes to achieve higher resolution and faster separation times compared to conventional HPLC. nih.gov This allows for more detailed profiling of complex fatty acid mixtures.
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge in the gas phase. When coupled with MS, it can help to resolve isomeric and isobaric lipid species that are difficult to distinguish by mass alone.
Multi-dimensional Chromatography: Techniques such as two-dimensional gas chromatography (GCxGC) or liquid chromatography (LCxLC) provide significantly enhanced separation power for extremely complex samples, allowing for the resolution of a greater number of individual fatty acid species.
These advanced lipidomics approaches are paving the way for a more complete understanding of the roles of ultra-long-chain fatty acids like this compound in biological systems. lipotype.com
Academic Synthesis and Derivatization Strategies for Extremely Long Chain Fatty Acids
Chemical Synthesis Methodologies for Ultra-Long Chain Aliphatic Carboxylic Acids
The chemical synthesis of ultra-long-chain fatty acids (ULCFAs) like nonahexacontanoic acid is a complex task due to the low solubility of the intermediates and the need for high-efficiency coupling reactions to build the long aliphatic chain. Methodologies are often multi-step processes that rely on the iterative addition of carbon units or the coupling of large alkyl fragments.
Key strategies in the synthesis of ULCFAs include:
Iterative Chain Elongation: This classic approach involves the sequential addition of two-carbon units to a shorter fatty acid precursor. While effective for moderate chain lengths, the cumulative yield decreases with each cycle, making it less efficient for constructing extremely long chains like C69.
Coupling of Alkyl Units: A more convergent and efficient strategy involves the coupling of two shorter, pre-synthesized alkyl chains. This significantly reduces the number of sequential steps. For instance, the synthesis of hexacosanoic acid (C26:0) has been successfully achieved by coupling two smaller alkyl units, a strategy that is applicable for large-scale synthesis and can be adapted for various chain lengths. nih.gov
Cross-Coupling Reactions: Modern organic chemistry offers powerful tools for carbon-carbon bond formation. The Negishi coupling, which involves the reaction of an organozinc compound with an organohalide catalyzed by a nickel or palladium complex, has been effectively used in the gram-scale synthesis of very-long-chain polyunsaturated fatty acids (VLC-PUFAs). rsc.org This methodology avoids harsh oxidative conditions that could compromise the integrity of the molecule. rsc.org
A significant challenge in these syntheses is the physical properties of the products. ULCFAs are waxy solids with very limited solubility in common organic solvents, which complicates purification and handling during the synthetic process. nih.gov
| Property | Value |
| CAS Number | 40710-32-5 |
| Molecular Formula | C₆₉H₁₃₈O₂ |
| Molecular Weight | 999.85 g/mol |
| IUPAC Name | This compound |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 67 |
| LogP (Predicted) | 26.23 |
Enzymatic Synthesis Approaches for Long-Chain Compounds
Nature synthesizes very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum through a highly efficient, enzyme-catalyzed process. wikipedia.org This biological machinery serves as a blueprint for enzymatic and biocatalytic approaches to producing long-chain compounds. The core of this process is the fatty acid elongation (FAE) system, which extends fatty acid chains by two carbons per cycle. nih.gov
The FAE cycle consists of four sequential reactions catalyzed by a membrane-bound enzyme complex: nih.govnih.govoup.com
Condensation: This is the rate-limiting step where an acyl-CoA substrate is condensed with malonyl-CoA to form a β-ketoacyl-CoA. This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs) in mammals or β-ketoacyl-CoA synthases (KCS) in plants. nih.govnih.gov Mammals have seven distinct ELOVL enzymes (ELOVL1-7), each with specificity for different chain lengths and saturation levels of the fatty acid substrate. nih.govoup.com
First Reduction: The β-keto group of the newly formed molecule is reduced to a hydroxyl group by a β-ketoacyl-CoA reductase (KCR), using NADPH as the electron donor. nih.govnih.gov
Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA intermediate by a 3-hydroxyacyl-CoA dehydratase (HCD) to create a double bond, forming a trans-2-enoyl-CoA. nih.govnih.gov
Second Reduction: The double bond in the trans-2-enoyl-CoA is reduced by an enoyl-CoA reductase (ECR), also using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the original substrate. nih.gov
This elongated acyl-CoA can then serve as a substrate for further elongation cycles until the desired chain length is achieved.
Beyond mimicking natural pathways, biocatalysis utilizes isolated enzymes for specific transformations. For example, lipases are widely used to catalyze esterification reactions under mild conditions. mdpi.com Chemoenzymatic methods combine biological and chemical steps; for instance, a double-bond hydratase, an alcohol dehydrogenase, and a Baeyer–Villiger monooxygenase can be used in a whole-cell system to transform oleic acid into intermediates for producing dicarboxylic acids. bohrium.com These approaches offer environmentally friendly alternatives to purely chemical methods. nih.gov
| Enzyme / Enzyme Family | Abbreviation | Role in Fatty Acid Elongation Cycle |
| Fatty Acid Elongase / β-Ketoacyl-CoA Synthase | ELOVL / KCS | Catalyzes the initial, rate-limiting condensation of acyl-CoA with malonyl-CoA. |
| β-Ketoacyl-CoA Reductase | KCR | Reduces the β-keto group to a hydroxyl group using NADPH. |
| 3-Hydroxyacyl-CoA Dehydratase | HCD | Removes a water molecule to form a double bond (dehydration). |
| Enoyl-CoA Reductase | ECR | Reduces the double bond to form a saturated, elongated acyl-CoA using NADPH. |
Development of this compound Derivatives for Research Probes
While specific research probes derived from this compound are not extensively documented in scientific literature, the principles for their design and application can be extrapolated from studies on other VLCFAs. The creation of derivatives is crucial for studying the metabolism, transport, cellular localization, and function of such a unique lipid.
Potential derivatives of this compound for use as research probes include:
Isotopically Labeled Analogs: Incorporating stable isotopes such as deuterium (²H) or carbon-13 (¹³C) into the fatty acid chain would create a heavy version of the molecule. These analogs are chemically identical to the natural compound but can be traced and quantified by mass spectrometry. This would enable metabolic flux analysis to track its incorporation into complex lipids and its degradation pathways.
Fluorescently Tagged Derivatives: Attaching a fluorescent probe (fluorophore) to the molecule, typically at the carboxylic acid headgroup, allows for its visualization within living cells using fluorescence microscopy. This would help researchers determine its cellular uptake, subcellular localization (e.g., in membranes, lipid droplets), and trafficking between organelles.
Spin-Labeled Probes: The addition of a stable radical group, such as a nitroxide moiety, would allow the fatty acid's behavior within lipid membranes to be studied using electron paramagnetic resonance (EPR) spectroscopy. This can provide information on membrane fluidity and lipid-protein interactions.
Bio-orthogonal Handles: Incorporating a small, chemically inert functional group (a "handle") that can undergo a specific reaction (a "click" reaction) would allow for the fatty acid to be tagged with various reporter molecules (like biotin or fluorophores) after it has been incorporated into a biological system.
Complex Lipid Derivatives: Synthesizing complex lipids containing this compound, such as ceramides or phospholipids, is essential for investigating its functional role. For example, ceramides containing the VLCFA hexacosanoic acid have been synthesized to study their involvement in diseases like adrenoleukodystrophy. nih.gov Similar synthesis of a C69-ceramide could help elucidate its role in forming epidermal permeability barriers or its function in specific cell membranes.
The development of these specialized molecular tools would be a critical step toward understanding the unique biochemistry and cell biology of extremely long-chain fatty acids like this compound.
Structure Activity Relationship Sar Studies Pertaining to Very Long Chain Saturated Fatty Acids
Methodological Frameworks for SAR Analysis
The investigation of SAR for very long-chain saturated fatty acids (VLC-SFAs) like Nonahexacontanoic acid employs a combination of experimental and computational methods to correlate molecular structure with biological function. nih.govmdpi.com These frameworks are essential for predicting the activity of new compounds and optimizing the structure of existing ones. creative-biostructure.com
Experimental Approaches: Experimental frameworks for lipid SAR often involve synthesizing a series of analogues with systematic variations in structure, such as altering the chain length or introducing functional groups. nih.govacs.org These compounds are then evaluated in a variety of assays:
Binding Assays: These measure the affinity of the fatty acid for specific proteins, such as receptors or enzymes. For example, studies on human serum albumin have shown that the binding affinity and the number of high-affinity binding sites for saturated fatty acids increase with chain length. nih.govresearchgate.net
Enzymatic Assays: The effect of the fatty acid on the activity of enzymes is quantified. For instance, Tetrahydrolipstatin and its stereoisomers have been evaluated as inhibitors of pancreatic lipase, revealing that specific stereochemistry is crucial for potent inhibition. nih.gov
Biophysical Techniques: Methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS) are used to study how VLC-SFAs interact with and affect the structure of biological membranes. acs.orgresearchgate.net
Computational Approaches: Computational methods are increasingly used to complement experimental data and to predict the properties of molecules that are difficult to synthesize or test, such as this compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical algorithms that relate the chemical structure of compounds to their biological activity. protoqsar.comneovarsity.org These models use molecular descriptors (numerical representations of molecular properties) to predict the activity of new compounds. igi-global.comwikipedia.org QSAR can be used to screen large libraries of virtual compounds and prioritize them for synthesis and testing. tandfonline.com
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme, helping to understand the molecular basis of its activity. nih.govnih.gov Docking studies are used to screen for potential ligands for nuclear receptors and other targets. biomedpharmajournal.org
Molecular Dynamics (MD) Simulations: MD simulations provide detailed information about the movement and interactions of molecules over time. diva-portal.orgmdpi.com They are particularly useful for studying how VLC-SFAs incorporate into and affect the properties of cell membranes. acs.orgresearchgate.net
By integrating these methodological frameworks, researchers can build a comprehensive understanding of the SAR for VLC-SFAs, allowing for informed predictions about the biological roles of extremely long molecules like this compound.
Influence of Chain Length and Saturation on Molecular Interactions (General Fatty Acid Context)
The biological activity of fatty acids is profoundly influenced by their acyl chain length and degree of saturation. These structural features dictate their physicochemical properties, which in turn determine how they interact with proteins, membranes, and other biological molecules. acs.orgwikipedia.org
Influence of Chain Length: The length of the hydrocarbon chain is a critical determinant of a fatty acid's behavior. As the chain length of saturated fatty acids increases, several properties change systematically:
Hydrophobicity and Binding Affinity: Longer chains are more hydrophobic, which generally leads to stronger binding to hydrophobic pockets in proteins like albumin and fatty acid-binding proteins. researchgate.net Studies have demonstrated that the primary association constants for fatty acids binding to human serum albumin increase with chain length. nih.gov Similarly, conjugating peptides with longer fatty acids (up to a certain point) can increase their antimicrobial activity by enhancing their affinity for bacterial membranes. researchgate.net
Membrane Interactions: Very long-chain fatty acids have significant effects on the structure of lipid bilayers. Their incorporation can lead to thicker and more rigid membranes. diva-portal.orgresearchgate.net This alteration of membrane properties can, in turn, affect the function of membrane-embedded proteins.
Receptor Selectivity: The chain length of fatty acids attached to signaling molecules can dramatically influence receptor selectivity and potency. nih.gov While one study found that fatty acid chain length did not significantly affect the activation of the hY4 receptor by modified peptides, it did enhance potency at other related receptors. nih.gov
Influence of Saturation: The presence and number of double bonds (unsaturation) in the acyl chain also have a major impact on molecular interactions:
Membrane Fluidity: Saturated fatty acid chains are straight and can pack together tightly, leading to more rigid or gel-like membranes. In contrast, unsaturated fatty acids have "kinks" at the double bonds, which prevent tight packing and increase membrane fluidity. wikipedia.orgmdpi.com
Protein-Lipid Interactions: The degree of saturation affects the physical properties of the lipid bilayer, such as its thickness and order, which can influence how proteins and peptides interact with the membrane. mdpi.comornl.gov The increased disorder in membranes with unsaturated chains can create packing defects that may facilitate the insertion of proteins. acs.org
Biological Activity: The balance between saturated and unsaturated fatty acids is crucial for cellular function. Saturated fatty acids are generally considered cytotoxic, while monounsaturated fatty acids are often cytoprotective. mdpi.com This difference in activity is linked to their distinct effects on cellular membranes and signaling pathways.
The table below summarizes the general trends observed with increasing chain length for saturated fatty acids, providing a basis to infer the potential properties of this compound.
| Property | Effect of Increasing Saturated Chain Length | Underlying Mechanism | Reference |
|---|---|---|---|
| Binding to Serum Albumin | Increases affinity and number of binding sites | Enhanced hydrophobic interactions between the longer acyl chain and binding pockets of the protein. | nih.govresearchgate.net |
| Membrane Thickness | Increases | Longer acyl chains span a greater portion of the bilayer, leading to an overall thicker and more ordered membrane structure. | diva-portal.orgresearchgate.net |
| Membrane Rigidity | Increases | Longer, saturated chains pack more tightly, reducing the mobility of lipids and increasing membrane order. | researchgate.net |
| Antimicrobial Activity (in conjugates) | Increases (up to a limit) | Greater hydrophobicity enhances the peptide's affinity for and disruption of the bacterial cell membrane. | researchgate.net |
| Cardiovascular Disease Risk (Dietary) | Associated with increased risk (for C12-C18) | Long-chain saturated fatty acids can adversely affect lipid profiles and inflammatory pathways. | nih.gov |
Given these established principles, it is plausible that this compound, with its exceptionally long saturated chain, would exhibit extremely high hydrophobicity, leading to very strong interactions with lipidic environments and the hydrophobic domains of proteins. Its incorporation into a membrane would be expected to dramatically increase membrane thickness and rigidity. acs.orgresearchgate.net
Computational Approaches in SAR Elucidation for Complex Lipids
Computational methods are indispensable for elucidating the structure-activity relationships of complex lipids, including VLC-SFAs like this compound, for which experimental data is scarce. nih.govnih.gov These in silico techniques bridge the gap between molecular structure and biological properties, offering predictive insights that can guide further experimental investigation. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between chemical structure and biological activity. protoqsar.comwikipedia.org For lipids, descriptors can include chain length, number of double bonds, and various physicochemical properties. igi-global.com These models can predict the potential biological effects of novel or unstudied lipids, screen virtual libraries for desired activities, and help understand which structural features are most important for a given biological endpoint. creative-biostructure.comtandfonline.com The general workflow involves curating a dataset, calculating molecular descriptors, building a predictive model, and validating its performance. neovarsity.org
Molecular Docking: This method predicts how a ligand, such as a fatty acid, fits into the binding site of a protein. nih.gov It is widely used to screen for potential ligands of nuclear receptors, which are often modulated by fatty acids and other lipids. nih.govnih.gov By evaluating various binding poses and calculating a score, docking can identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that are crucial for binding affinity and specificity, thereby explaining the SAR of a series of compounds. biomedpharmajournal.org
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular interactions. nih.gov This approach is particularly powerful for studying lipids within their biological context, such as a cell membrane. acs.org MD simulations can reveal how VLC-SFAs like lignoceric acid (C24:0) are accommodated within a phospholipid bilayer, how they affect membrane properties like thickness and order, and how their presence influences the behavior of other membrane components. acs.orgdiva-portal.orgresearchgate.net This atomic-level detail is crucial for understanding the structural basis of a lipid's biological function. acs.org
Advanced Computational Techniques: More advanced methods are also being applied to lipid research. Free Energy Perturbation (FEP) can provide rigorous calculations of the free energy of binding for different ligands. acs.org Machine learning approaches, beyond traditional QSAR, are being used to develop more complex predictive models for protein-lipid interactions and to aid in the de novo design of lipid-binding proteins. researchgate.netacs.org
The table below outlines these key computational approaches and their specific applications in the SAR elucidation of complex lipids.
| Computational Method | Principle | Application in Lipid SAR Studies | Reference |
|---|---|---|---|
| QSAR | Correlates molecular descriptors with biological activity using statistical models. | Predicting toxicity, receptor activation, or other biological activities based on fatty acid chain length, saturation, and other structural features. | igi-global.comwikipedia.orgtandfonline.com |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand within a protein's active site. | Identifying potential protein targets (e.g., nuclear receptors) for fatty acids and explaining differences in binding affinity based on structure. | nih.govnih.govbiomedpharmajournal.org |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent movement of atoms and molecules to study system dynamics. | Investigating the incorporation of VLC-SFAs into membranes, their effect on membrane structure and fluidity, and the dynamics of lipid-protein interactions. | acs.orgdiva-portal.orgresearchgate.net |
| Free Energy Perturbation (FEP) | Calculates the difference in binding free energy between two ligands. | Providing precise, quantitative predictions of how modifications to a lipid's structure will affect its binding affinity to a target protein. | acs.org |
For a molecule like this compound, these computational tools offer the primary means of generating hypotheses about its potential interactions and functions in the absence of direct experimental evidence.
Theoretical and Computational Investigations of Nonahexacontanoic Acid
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules from first principles. mdpi.com For a molecule like nonahexacontanoic acid, these methods can predict a range of molecular descriptors that govern its reactivity and interactions. mdpi.com Methods like the B3LYP functional combined with a basis set such as 6-311G(d,p) are commonly used for the geometric optimization of organic molecules to find their most stable conformation. mdpi.comresearchgate.net
Key molecular properties that can be determined through quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more readily polarizable and reactive. Other calculated parameters, such as ionization potential, electron affinity, and electrostatic potential maps, provide further details on the molecule's electronic structure and potential sites for electrophilic or nucleophilic attack. researchgate.net While specific quantum chemical studies on this compound are not extensively documented, the principles derived from studies on other fatty acids and long-chain molecules are directly applicable. researchgate.net
Table 1: Computed and Predicted Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆₉H₁₃₈O₂ | nih.gov |
| Molecular Weight | 999.8 g/mol | nih.gov |
| Exact Mass | 999.06968364 Da | nih.govlookchem.com |
| XLogP3 | 35.1 | nih.govlookchem.com |
| Hydrogen Bond Donor Count | 1 | lookchem.com |
| Hydrogen Bond Acceptor Count | 2 | lookchem.com |
| Rotatable Bond Count | 67 | lookchem.com |
| Complexity | 913 | lookchem.com |
| pKa (Predicted) | 4.78 ± 0.10 | lookchem.com |
Molecular Dynamics Simulations of Very Long-Chain Fatty Acid Interactions
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of very long-chain fatty acids (VLCFAs) and ultra-long-chain fatty acids (ULCFAs) within complex biological environments, such as cell membranes. u-tokyo.ac.jpnih.gov These simulations model the interactions and movements of atoms and molecules over time, revealing how the extreme length of molecules like this compound affects their conformation and interaction with surrounding lipids. nih.gov
Studies on ULCFAs embedded in phospholipid bilayers have shown that their long hydrocarbon chains exhibit significant conformational flexibility. u-tokyo.ac.jpresearchgate.net Rather than adopting a single static shape, they fluctuate between several characteristic conformations:
Elongated: The chain extends across the lipid bilayer, with its tail interdigitating into the opposite leaflet. This deep penetration can mediate transmembrane coupling between the two layers of the membrane. u-tokyo.ac.jpacs.org
L-shaped: The chain bends, with one part remaining in the home leaflet and the other part extending into the opposing leaflet. u-tokyo.ac.jp
Turned (U-shaped): The long chain folds back on itself, with the terminal methyl group returning towards the same side of the bilayer as the carboxyl head group. u-tokyo.ac.jpresearchgate.net
The prevalence of these conformations can be influenced by the composition and density of the host lipid membrane. u-tokyo.ac.jp MD simulations have revealed that the presence of VLCFAs can alter the physical properties of the membrane, often leading to a more ordered and rigid state, which can reduce membrane fluidity and permeability. nih.govnih.gov The protonation state of the fatty acid's carboxyl group also significantly affects its position within the membrane and the degree of interdigitation. researchgate.netacs.org
Table 2: Dominant Conformations of Ultra-Long-Chain Fatty Acids in Lipid Bilayers from MD Simulations
| Conformation | Description | Significance |
|---|---|---|
| Elongated | The fatty acid chain spans its full length, deeply penetrating the opposing membrane leaflet. | Facilitates strong inter-leaflet interactions and potential transmembrane signaling. u-tokyo.ac.jpacs.org |
| L-shaped | The chain is bent, with a portion interdigitating into the opposite leaflet. | Represents an intermediate state, allowing for dynamic adaptation to membrane conditions. u-tokyo.ac.jp |
| Turned / U-shaped | The chain folds back, with the end of the tail returning towards the original leaflet. | Minimizes interaction with the opposing leaflet, potentially in response to lipid density changes. u-tokyo.ac.jpresearchgate.net |
In Silico Modeling for Metabolic Pathway Prediction
Predicting the metabolic fate of a novel or rare compound like this compound is a key challenge that can be addressed using in silico modeling. nih.gov Genome-scale metabolic models (GEMs) are comprehensive computational frameworks that represent the entire set of metabolic reactions within an organism. nih.gov These models can be used to simulate the flow of metabolites through various pathways and predict how a specific compound might be synthesized or catabolized.
For a very long-chain fatty acid, the primary predicted catabolic pathway would be a variation of beta-oxidation. In silico models of lipid metabolism can simulate the series of enzymatic reactions required to break down the long alkyl chain. diva-portal.orgmdpi.com Conversely, these models can also predict biosynthetic routes, likely involving fatty acid elongation systems that sequentially add two-carbon units to a shorter fatty acid precursor.
Modern approaches to pathway prediction also utilize machine learning and profile-based methods. nih.govnih.gov These tools are trained on large databases of known compounds and their associated metabolic pathways, such as the KEGG database. By analyzing the chemical structure of a query compound, these methods can predict its likely pathway involvement with a quantifiable degree of confidence. nih.gov For this compound, such a model would likely identify it as a substrate for lipid metabolism pathways based on its characteristic long hydrocarbon chain and terminal carboxylic acid group. nih.gov
Machine Learning Applications in Fatty Acid Research
Machine learning (ML) is increasingly being applied to analyze complex biological data and build predictive models for a wide range of applications in fatty acid research. nih.gov ML algorithms, including Random Forest, Support Vector Machines (SVMs), and Artificial Neural Networks (ANNs), can identify intricate patterns in large datasets that are not apparent through traditional analysis. nih.govnih.govresearchgate.net
In the context of fatty acids, ML models can be trained on datasets containing the chemical structures and known biological activities or metabolic roles of thousands of different lipids. acs.org Once trained, these models can predict the properties of a new molecule like this compound. For instance, an ML model could be developed to predict a fatty acid's potential to be incorporated into specific lipid classes (e.g., triglycerides, phospholipids) or its involvement in certain cellular processes based solely on its structural descriptors. researchgate.netfrontiersin.org
Furthermore, ML is used to analyze complex datasets from lipidomics studies, helping to identify bioindicators for specific metabolic states or diseases. nih.gov For example, a model could be trained to associate specific fatty acid profiles with cellular conditions. While direct ML studies on this compound are scarce due to its rarity, the established methodologies demonstrate the potential to computationally screen such molecules for potential biological relevance, guiding future experimental research. nih.govacs.org
Future Research Directions and Unexplored Avenues for Nonahexacontanoic Acid
Nonahexacontanoic acid, a saturated ultra-long-chain fatty acid with a 69-carbon backbone, represents a frontier in lipid biochemistry. While significant research has focused on very-long-chain fatty acids (VLCFAs, C20 and longer), the specific roles, biosynthesis, and characteristics of exceptionally long molecules like this compound remain largely uncharted. The following sections outline critical areas for future investigation that could illuminate the significance of this and other ultra-long-chain fatty acids.
Q & A
Q. Methodological Answer :
- Targeted Lipidomics : Use stable isotope tracing (e.g., ¹³C-labeled precursors) to track its incorporation into lipid droplets or membranes .
- Comparative Profiling : Analyze lipid extracts from diseased vs. healthy tissues (e.g.,胃癌 plasma samples) to assess its metabolic relevance. GC-MS data from cancer studies show it coexists with cholesterol derivatives, suggesting potential roles in membrane fluidity .
- Multivariate Statistics : Apply principal component analysis (PCA) to correlate this compound levels with other metabolites (e.g., β-hydroxybutyrate) in large datasets .
Advanced Question: How can researchers validate the structural identity of this compound derivatives?
Q. Methodological Answer :
- Synthesis of Reference Standards : Prepare esters (e.g., propyl ester, C₇₂H₁₄₄O₂) via acid-catalyzed esterification and confirm structures via nuclear magnetic resonance (NMR) .
- Fragmentation Patterns : In GC-MS, monitor characteristic ions such as m/z 1012 (molecular ion), m/z 957 (loss of -COOCH₃), and m/z 884 (alkyl chain cleavage) .
- Cross-Validation : Compare retention indices and spectra with databases like the EPA/NIH Mass Spectral Library .
Basic Question: What are the best practices for reporting this compound data in publications?
Q. Methodological Answer :
- Transparency : Disclose extraction solvents, derivatization protocols, and MS parameters to ensure reproducibility .
- Data Tables : Include retention times, % peak areas, and signal-to-noise ratios (e.g., "this compound: t_R = 25.723 min, % area = 0.37, SI factor = 95") .
- Supplemental Materials : Provide raw chromatograms and fragmentation spectra in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
